2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-31-22-5-3-2-4-20(22)21-10-11-23(28-27-21)29-14-12-18(13-15-29)26-24(30)16-32-19-8-6-17(25)7-9-19/h2-11,18H,12-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHOFORBQPBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Acetamide Derivatives
(a) CB-839 (Glutaminase Inhibitor)
- Structure : Contains a pyridazine ring and acetamide group but differs in substituents (e.g., thiadiazole and trifluoromethoxy groups).
- Activity: Potent inhibitor of glutaminase (IC₅₀ in nanomolar range), used in cancer therapy .
(b) Rilapladib (Phospholipase A2 Inhibitor)
- Structure : Shares a pyridazine core and acetamide backbone but includes a naphthyridine ring and trifluoromethyl biphenyl group.
- Activity : Inhibits Lp-PLA2 with IC₅₀ = 0.23 nM, used in atherosclerosis and Alzheimer’s disease .
- Key Difference: The target compound’s 4-fluorophenoxy group may enhance metabolic stability compared to Rilapladib’s difluorobenzyl thioether.
Piperidine-Acetamide Derivatives
(a) Fentanyl Analogs (Opioid Receptor Agonists)
- Example : Methoxyacetyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-2-methoxyacetamide).
- Structure : Similar piperidine-acetamide scaffold but with phenethyl and methoxy substitutions.
- Activity : High μ-opioid receptor affinity; the target compound lacks the phenethyl group critical for opioid activity .
(b) N-(4-Fluorobenzyl)-2-(8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]Decan-3-yl)Acetamide
- Structure : Contains a spirocyclic diazaspiro group instead of pyridazine.
- Activity: Not explicitly stated, but spirocyclic systems often improve pharmacokinetic properties .
Pharmacological and Structural Data Table
Key Research Findings
Substituent Impact: The 4-fluorophenoxy group in the target compound likely improves metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) . The 2-methoxyphenyl group on pyridazine may enhance π-π stacking interactions in enzyme binding pockets, similar to triazolo-pyridazine derivatives (e.g., 891117-12-7) .
Piperidine vs. Non-Piperidine Analogs: Piperidine-containing compounds (e.g., fentanyl analogs) often exhibit CNS activity, but the target compound’s pyridazine core may redirect its application to peripheral enzymes .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the pyridazine moiety .
- Step 2 : Reduction of intermediates (e.g., nitro to amine groups) using iron powder or catalytic hydrogenation under acidic conditions .
- Step 3 : Condensation with cyanoacetic acid or acetyl chloride derivatives using coupling agents like EDCI or HATU .
- Step 4 : Purification via column chromatography or recrystallization.
Q. Optimal Conditions :
| Step | Temperature (°C) | Solvent | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| 1 | 80–90 | DMF | K₂CO₃ | 60–75 |
| 2 | 25–40 | HCl/EtOH | Fe powder | 70–85 |
| 3 | 0–25 | DCM | EDCI/DMAP | 50–65 |
Key Challenges : Avoiding side reactions during pyridazine functionalization and ensuring regioselectivity in piperidine coupling .
Q. How is the structural identity and purity of the compound confirmed?
Characterization relies on spectroscopic and analytical methods:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .
- Infrared (IR) Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹) .
- HPLC/Purity Analysis : ≥95% purity confirmed via reverse-phase HPLC with UV detection at 254 nm .
Q. What initial biological screening approaches are recommended for this compound?
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
- Solubility/Stability : Assess pharmacokinetic properties via shake-flask solubility and microsomal stability tests .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during multi-step synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity in heterocycle formation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for substitution reactions; switch to dichloromethane (DCM) for acid-sensitive steps .
- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro-group reductions to minimize byproducts .
- In-Line Monitoring : Use TLC or LC-MS to track intermediate purity and adjust conditions dynamically .
Q. How can contradictions in biological activity data across studies be resolved?
- Comparative Assays : Replicate studies using standardized protocols (e.g., identical cell lines, assay buffers) .
- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific interactions .
- Structural Analysis : Perform X-ray crystallography or molecular docking to correlate activity with binding poses .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between methoxyphenyl orientation and IC₅₀) .
Q. What strategies validate target engagement in pharmacological studies?
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to target proteins by measuring thermal stability shifts .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target .
- Knockdown/Rescue Experiments : Use siRNA to silence the target and assess loss of compound efficacy .
- SPR/BLI : Quantify binding kinetics (KD, kon/koff) via surface plasmon resonance or bio-layer interferometry .
Q. Data Contradiction Case Study :
| Study | Reported IC₅₀ (μM) | Assay Conditions | Resolution Strategy |
|---|---|---|---|
| A | 0.5 | HeLa cells, 48h | Re-test with identical cell passage number |
| B | 5.2 | MCF-7 cells, 24h | Normalize data to ATP levels via CellTiter-Glo® |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
